
Behenic acid
Overview
Description
Behenic acid (docosanoic acid, C22:0) is a saturated very-long-chain fatty acid (VLSFA) with the molecular formula CH₃(CH₂)₂₀COOH. It occurs naturally in plant oils such as moringa seed oil, peanut oil, and hydrogenated vegetable oils . Industrially, it is used in cosmetics (e.g., as a moisturizing agent in behenyl alcohol derivatives) and food science (e.g., as a low-calorie fat substitute in structured triglycerides like Capranin) . Its high melting point (79.95°C) and stability make it valuable in lipid-based formulations for drug delivery .
Preparation Methods
Docosanoic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation of erucic acid, which is a monounsaturated omega-9 fatty acid. The hydrogenation process converts the double bond in erucic acid to a single bond, resulting in the formation of docosanoic acid .
In industrial production, docosanoic acid is often obtained from natural sources such as moringa oil and peanut oil. The extraction process typically involves the use of solvents to separate the fatty acids from the oil, followed by purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Docosanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Oxidation: Docosanoic acid can be oxidized to form docosanoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The reduction of docosanoic acid typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Esterification: Docosanoic acid can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
Nutritional and Health Applications
Behenic acid has garnered attention for its potential health benefits, particularly in relation to cardiovascular health and obesity management.
Cardiovascular Benefits
Research indicates that this compound can contribute to lower cholesterol levels and reduced risk of cardiovascular diseases. A study involving animal models demonstrated that structured lipids containing this compound led to decreased total cholesterol, LDL cholesterol, and triglycerides without promoting obesity . Additionally, higher levels of circulating this compound have been associated with a reduced risk of unhealthy aging events in humans, suggesting a protective role against age-related diseases .
Anti-Inflammatory Effects
In vivo studies have shown that this compound can reduce postprandial inflammation, which is crucial for maintaining metabolic health . Its ability to inhibit pancreatic lipase may also contribute to its anti-obesogenic properties by reducing calorie absorption from fats .
Protection Against Oxidative Stress
Recent studies have explored the protective effects of this compound against oxidative stress induced by phthalate exposure in male rats. The findings suggest that it can prevent sperm apoptosis and support testosterone levels by enhancing antioxidant activity .
Food Technology
This compound is utilized in food technology primarily for its functional properties in lipid formulations.
Low-Calorie Lipids
This compound's unique structure allows it to be incorporated into low-calorie fat alternatives. Research has shown that structured lipids formulated with this compound can maintain desirable physical properties while reducing caloric content . This makes it an attractive ingredient for health-focused food products.
Emulsifier and Stabilizer
In food products, this compound serves as an emulsifier, helping to stabilize mixtures of oil and water, which is essential in dressings, sauces, and spreads.
Personal Care Products
This compound is widely used in cosmetics and personal care products due to its emollient properties.
Hair Conditioners and Moisturizers
It imparts smoothness and conditioning effects in hair care formulations, making it a common ingredient in conditioners and styling products .
Skin Care
In skin care products, this compound acts as a thickening agent and emollient, enhancing the texture and moisturizing properties of creams and lotions.
Industrial Applications
This compound finds extensive use beyond consumer products; it plays a significant role in various industrial processes.
Lubricants and Greases
Due to its high melting point (80 °C) and stability at elevated temperatures, this compound is used in manufacturing lubricants suitable for high-performance applications .
Chemical Synthesis
It serves as a precursor in the synthesis of various chemicals including surfactants, esters, and waxes used in coatings and adhesives .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Nutritional Health | Low-calorie lipid formulations | Reduces cholesterol levels |
Anti-inflammatory effects | Supports metabolic health | |
Personal Care Products | Hair conditioners | Provides smoothness |
Skin moisturizers | Enhances texture | |
Industrial Applications | Lubricants | High-temperature stability |
Chemical synthesis | Versatile precursor for various chemicals |
Case Studies
- Cardiovascular Health : In a study involving dietary supplementation with this compound-rich oils, participants showed significant reductions in LDL cholesterol compared to those consuming standard oils .
- Oxidative Stress Protection : A controlled experiment on male rats demonstrated that administration of this compound significantly mitigated the adverse effects of phthalate exposure on reproductive health markers .
Mechanism of Action
The mechanism of action of docosanoic acid involves its interaction with cell membranes and various molecular targets. As a long-chain fatty acid, docosanoic acid integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
In drug delivery systems, docosanoic acid derivatives enhance the solubility and bioavailability of hydrophobic drugs. The fatty acid moiety facilitates the incorporation of drugs into lipid-based carriers, improving their stability and therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chain Length and Saturation
Behenic acid belongs to the saturated VLSFA group (≥20 carbons). Key comparisons with other fatty acids are outlined below:
Ecological and Industrial Occurrence
Plant Sources :
- This compound is abundant in hydrogenated oils (e.g., rapeseed oil) and algae (Ulva spp., 1–2.5%) . In Scenedesmus obliquus algae, it constitutes up to 59% of fatty acids under specific conditions .
- Seasonal variation affects its presence in bee pollen, with winter-harvested pollen showing higher concentrations due to date palm contributions .
- Comparative Abundance: In maternal and lamb plasma, this compound levels are similar but lower than arachidonic acid (C20:4) and tetracosanoic acid (C24:0) .
Biological Activity
Behenic acid, also known as docosanoic acid, is a saturated fatty acid with a long carbon chain (C22:0). It is primarily found in various plant oils, including those from the seeds of the Moringa oleifera tree and in peanut oil. This article delves into the biological activities of this compound, focusing on its antibacterial properties, potential health implications, and mechanisms of action based on current research findings.
Antibacterial Properties
Recent studies have highlighted the significant antibacterial activity of this compound against various pathogens. A notable investigation utilized in silico methods to screen a library of phytochemicals, identifying this compound as a potent multi-target inhibitor against key bacterial proteins such as Catalase Peroxidase (KatG) and Adenylosuccinate Synthetase (ADSS) .
In Vitro and In Vivo Studies
In vitro assays demonstrated that this compound exhibited a zone of inhibition of 20 ± 1 mm and a Minimal Inhibitory Concentration (MIC) of 50 µg/ml against Vibrio parahaemolyticus and Aeromonas hydrophila . Furthermore, zebrafish models showed dose-dependent recovery from bacterial infections when treated with this compound, confirming its efficacy in vivo.
The antibacterial mechanism of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. Research indicates that fatty acids can destabilize the membrane integrity of bacteria, leading to increased permeability and eventual cell death . This disruption interferes with essential metabolic processes such as ATP production, further inhibiting bacterial growth .
Cholesterol Levels
Despite its beneficial antibacterial properties, this compound has been associated with raising cholesterol levels in humans. A study indicated that dietary this compound could lead to increased serum lipid concentrations when compared to other fats like palm oil and high-oleic sunflower oil . This raises concerns regarding its consumption in high amounts, particularly for individuals with hypercholesterolemia.
Cancer Risk
Some studies have explored the relationship between long-chain saturated fatty acids, including this compound, and cancer risk. For instance, negative associations were noted between plasma levels of lignoceric acid (a fatty acid closely related to this compound) and the risk of pancreatic and prostate cancers . However, further research is needed to elucidate these relationships specifically for this compound.
Summary of Research Findings
Case Studies
- Zebrafish Model Study : This study evaluated the in vivo efficacy of this compound against bacterial infections. Fish treated with 100 µg/day showed significant recovery compared to control groups.
- Human Metabolic Study : A crossover study involving mildly hypercholesterolemic men found that diets enriched with this compound led to higher serum lipid levels compared to other dietary fats.
Q & A
Q. Basic: What are the primary analytical techniques for quantifying behenic acid in complex biological matrices, and how are they validated?
Answer:
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantifying this compound (C22:0) in lipid-rich samples. GC-MS offers high sensitivity for fatty acid methyl esters (FAMEs) after derivatization, while HPLC with evaporative light scattering detection (ELSD) enables direct quantification without derivatization. Validation requires:
- Calibration curves using certified standards (e.g., Nu-Chek Prep) across physiologically relevant concentrations.
- Recovery tests via spiking known amounts into matrices (e.g., plant oils or cell membranes) to assess accuracy (target: 90–110%).
- Precision analysis through intra- and inter-day replicates (CV < 5%).
For example, studies on Solanum torvum fruits quantified bound this compound at 7.99% using GC-MS after saponification and methylation .
Q. Basic: How can researchers assess the impact of this compound on lipid bilayer properties in model membrane systems?
Answer:
Differential scanning calorimetry (DSC) and fluorescence anisotropy are key methods:
- DSC measures phase transition temperatures to evaluate how this compound alters membrane fluidity. For instance, increasing C22:0 content raises the gel-to-liquid crystalline phase transition temperature, indicating reduced fluidity.
- Fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) quantifies membrane rigidity. A 2023 EFSA study noted that this compound’s long alkyl chain increases lipid packing density in emulsifiers, affecting permeability .
- Controls : Compare with shorter-chain saturated fatty acids (e.g., palmitic acid) to isolate chain-length effects.
Q. Advanced: How should researchers design experiments to evaluate this compound’s inhibitory effects on enzymatic activity, such as lipases or phospholipases?
Answer:
A robust experimental design includes:
- Hypothesis : "this compound reduces enzyme activity by competitive/non-competitive inhibition due to its structural similarity to substrates."
- Materials : Purified enzymes (e.g., porcine pancreatic lipase), substrate (e.g., p-nitrophenyl esters), and this compound dissolved in DMSO (<1% final concentration to avoid solvent interference).
- Methods :
- Kinetic assays : Measure initial reaction rates at varying substrate (0.1–10 mM) and inhibitor (0–500 µM this compound) concentrations.
- Data collection : Use spectrophotometry (e.g., absorbance at 405 nm for p-nitrophenol release).
- Analysis : Fit data to Michaelis-Menten models with inhibition constants (Ki) calculated using Lineweaver-Burk plots .
- Controls : Include DMSO vehicle and heat-inactivated enzyme controls.
- Replication : Minimum triplicate runs to ensure statistical power (α = 0.05).
Q. Advanced: How can contradictory findings about this compound’s cholesterol-raising effects in human studies be resolved methodologically?
Answer:
Contradictions often arise from confounding variables (e.g., dietary context, genetic factors). To address this:
- Meta-analysis : Pool data from studies like Cater et al. (2001), which reported a 4.2% LDL increase with this compound-rich diets, and contrast with null-effect studies .
- Covariate adjustment : Use multivariate regression to control for baseline cholesterol, fiber intake, and fatty acid composition of test diets.
- Mechanistic studies : Conduct in vitro assays (e.g., hepatic LDL receptor expression in HepG2 cells) to isolate this compound’s direct effects .
- Dose-response trials : Test graded this compound intake (5–15% total fat) in randomized crossover trials with lipid profiling at each stage .
Q. Advanced: What strategies are recommended for isolating and characterizing novel this compound derivatives in natural product chemistry?
Answer:
- Extraction : Soxhlet extraction with hexane:ethanol (3:1) followed by saponification (1M NaOH, 70°C).
- Fractionation : Use silica gel chromatography with gradient elution (hexane → ethyl acetate) to separate fatty acid derivatives.
- Characterization :
- GC-MS : Identify methyl esters via retention indices and NIST library matching.
- NMR : Assign proton signals (e.g., δ 0.88 ppm for terminal CH3, δ 1.25 ppm for -(CH2)n-) and confirm purity (>95% by HPLC).
- High-resolution MS : Confirm molecular formulae (e.g., C22H44O2 for this compound).
- Validation : Compare with authentic standards and published spectra .
Q. Advanced: How should researchers address reproducibility challenges in studies involving this compound’s crystallization behavior in emulsifiers?
Answer:
- Standardized protocols : Document temperature ramping rates (e.g., 2°C/min in DSC) and solvent evaporation methods (e.g., rotary evaporation at 40 mbar).
- Inter-lab calibration : Share reference samples (e.g., this compound from Sigma-Aldrich, ≥99%) across collaborating labs.
- Data transparency : Publish raw DSC thermograms and XRD diffractograms in supplementary materials, noting instrumental parameters (e.g., Cu-Kα radiation for XRD) .
- Statistical reporting : Include confidence intervals for melting points (e.g., 80.2 ± 0.5°C) and crystal lattice parameters .
Tables for Key Data
Study | Technique | This compound Concentration | Key Finding | Reference |
---|---|---|---|---|
Solanum torvum Analysis | GC-MS | 7.99% (bound) | Minor component in fruit lipids | |
EFSA Allergen Assessment | HPLC-ELSD | ≤0.1% (mustard protein) | No significant allergenicity risk | |
Membrane Fluidity | Fluorescence | 10 mol% in DPPC bilayers | Reduced fluidity by 22% |
Notes
Properties
IUPAC Name |
docosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMSUNONTOPOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16529-65-0 (zinc salt), 18990-72-2 (aluminum salt), 20259-31-8 (iron(+3) salt), 2489-05-6 (silver(+1) salt), 2636-16-0 (barium salt), 34303-23-6 (cadmium salt), 4499-91-6 (lithium salt), 5331-77-1 (hydrochloride salt), 7211-53-2 (potassium salt) | |
Record name | Docosanoic acid | |
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DSSTOX Substance ID |
DTXSID3026930 | |
Record name | Docosanoic acid | |
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Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White to cream or yellow solid; [CHEMINFO] White crystalline powder; [MSDSonline], Solid | |
Record name | Docosanoic acid | |
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Record name | Behenic acid | |
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Record name | Behenic acid | |
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Boiling Point |
306 °C at 60 mm Hg | |
Record name | DOCOSANOIC ACID | |
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Solubility |
0.102 g are sol in 100 g of 90% ethanol at 17 °C;0.218 g are sol in 100 ml of 91.5% ethanol at 25 °C; 0.116 g are sol in 100 ml of 86.2% ethanol at 25 °C; 0.011 g are sol in 100 ml of 63.07% ethanol at 25 °C; 0.1922 g are sol in 100 g of ether at 16 °C, Slightly soluble in water, ethanol, ethyl ether, In water, 160 mg/L, temp not specified, 1.6e-05 mg/mL | |
Record name | DOCOSANOIC ACID | |
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Record name | Behenic acid | |
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Density |
0.8221 at 100 °C/4 °C | |
Record name | DOCOSANOIC ACID | |
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Vapor Pressure |
0.00000007 [mmHg] | |
Record name | Behenic acid | |
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Impurities |
(C14-C20) fatty acids ca. 11 %; C24 fatty acid ca. 2 % | |
Record name | DOCOSANOIC ACID | |
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Color/Form |
Waxy solid, Needles | |
CAS No. |
112-85-6 | |
Record name | Docosanoic acid | |
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Record name | BEHENIC ACID | |
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Record name | Behenic acid | |
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Melting Point |
79.95 °C, 81 °C | |
Record name | DOCOSANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Behenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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